

Structural Characterization of 2-Amino-4-chloro-5-hydroxybenzoic Acid

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Compound of Interest

Compound Name: 2-Amino-4-chloro-5-hydroxybenzoic acid

CAS No.: 1823315-66-7

Cat. No.: B1489874

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A Technical Guide for Drug Development & Impurity Profiling

Executive Summary & Application Context

2-Amino-4-chloro-5-hydroxybenzoic acid is a polysubstituted aromatic scaffold characterized by a dense functionalization pattern (amine, chloride, hydroxyl, and carboxyl groups). In pharmaceutical development, it primarily serves as a key intermediate in the synthesis of Albaconazole and related triazole antifungals.

Its analysis is critical for two reasons:

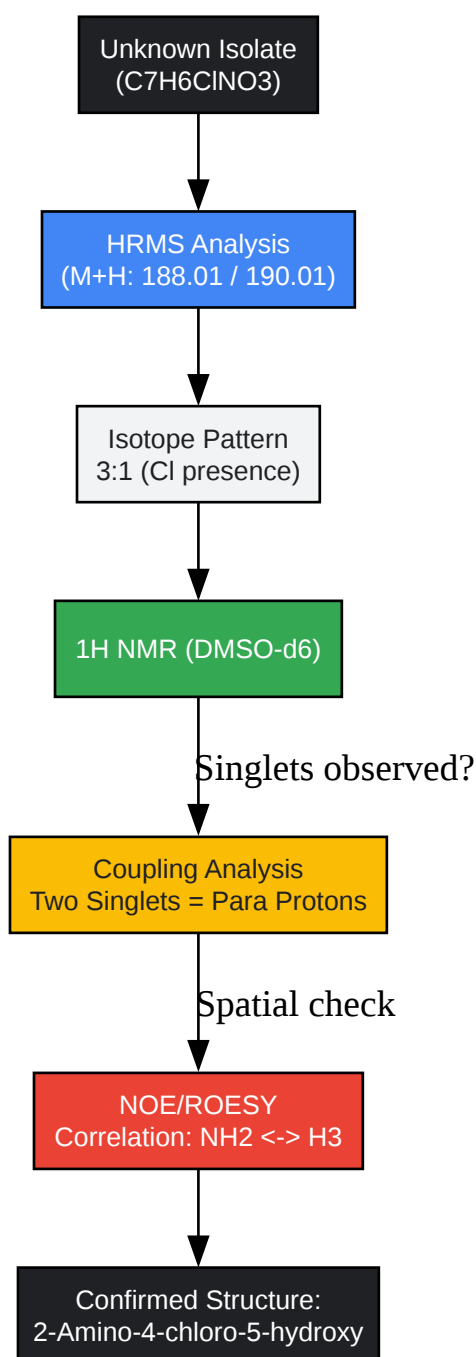
- **Process Control:** It is often formed via the reduction of 4-chloro-5-hydroxy-2-nitrobenzoic acid. Incomplete reduction or over-reduction must be monitored.
- **Impurity Profiling:** As an aniline derivative, it carries potential genotoxic structural alerts (PGI), necessitating highly sensitive detection methods (LOD < 10 ppm) in final drug substances.

Structural Elucidation Strategy

The structural confirmation of this molecule relies on a "Subtract and Correlate" strategy, distinguishing it from its regioisomers (e.g., the 4-amino-2-chloro analog).

Logical Workflow

The following diagram outlines the decision tree for confirming the substitution pattern:



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Figure 1: Step-wise structural elucidation workflow ensuring differentiation from regioisomers.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

Due to the low solubility of zwitterionic amino acids in chloroform, DMSO-d6 is the solvent of choice. It also slows proton exchange, often allowing observation of the phenolic -OH and amine -NH2 protons.

Predicted ¹H NMR Data (400 MHz, DMSO-d6)

Position	Shift (δ ppm)	Multiplicity	Integration	Assignment Logic
COOH	12.0 - 13.0	Broad s	1H	Carboxylic acid proton (exchangeable).
OH	9.5 - 10.5	Broad s	1H	Phenolic proton (deshielded by ortho-Cl).
H-6	7.25	Singlet	1H	Ortho to COOH (deshielding) and OH. Para to nothing.
H-3	6.75	Singlet	1H	Ortho to NH2 (shielding) and Cl. Shielded relative to H-6.
NH2	5.5 - 6.5	Broad s	2H	Aniline amine protons.

Critical Diagnostic: The presence of two distinct singlets for H-3 and H-6 confirms the para relationship of the protons, which is only possible if the substituents are at positions 1, 2, 4, and 5. A 1,2,3,4-substitution pattern would yield a pair of doublets.

¹³C NMR Key Signals

- C=O (C1): ~168 ppm.
- C-OH (C5): ~148 ppm (Deshielded by Oxygen).
- C-NH₂ (C2): ~145 ppm (Deshielded by Nitrogen).
- C-Cl (C4): ~120 ppm.

Mass Spectrometry (MS)

The presence of Chlorine provides a distinct spectral fingerprint due to the

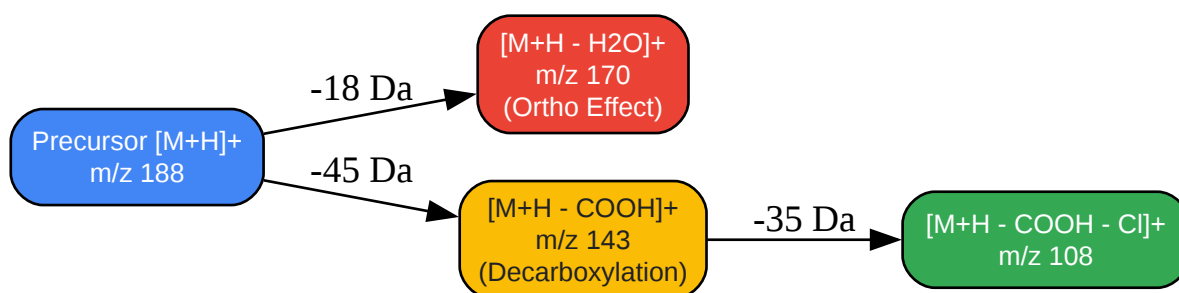
Cl/

Cl isotopic ratio.

- Ionization Mode: ESI (-) or ESI (+)
- Molecular Ion:
 - Positive Mode
: m/z 188.0 (100%), 190.0 (33%).
 - Negative Mode
: m/z 186.0 (100%), 188.0 (33%).

Fragmentation Pathway (ESI+)

The fragmentation logic follows the loss of labile functional groups (COOH) followed by the halogen.



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Figure 2: Proposed ESI⁺ fragmentation pathway for structural confirmation.

Experimental Protocols

HPLC Purity Analysis Method

This method is designed to separate the target from its nitro-precursor (4-chloro-5-hydroxy-2-nitrobenzoic acid) and des-chloro impurities.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient:
 - 0-2 min: 5% B (Hold).
 - 2-15 min: 5% -> 60% B.
 - 15-20 min: 60% -> 95% B.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (aromatic ring) and 210 nm (general).
- Sample Prep: Dissolve 1 mg in 1 mL of 50:50 Water:Acetonitrile. Note: Ensure complete dissolution; sonicate if necessary as the zwitterion can be stubborn.

IR Spectroscopy (ATR Method)

Key vibrational bands to monitor for identity verification:

- 3300 - 3450 cm^{-1} : N-H stretching (Primary amine doublet).
- 2500 - 3300 cm^{-1} : Broad O-H stretch (Carboxylic acid dimer + Phenolic OH).
- 1650 - 1680 cm^{-1} : C=O stretching (Carboxylic acid).
- ~ 750 cm^{-1} : C-Cl stretching.

References

- Albaconazole Synthesis: Method for producing **2-amino-4-chloro-5-hydroxybenzoic acid** derivatives.[1][2] (Related patents on Albaconazole intermediates).
- Spectral Database for Organic Compounds (SDBS)
- BidePharm: (CAS Verification).
- Pharmaffiliates: (Impurity Standard).[3][4]
- ChemWhat: (Methyl ester derivative data).

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Sources

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